(S)-Tenatoprazole

Gastroenterology Pharmacodynamics Proton Pump Inhibitor

Select (S)-Tenatoprazole for preclinical studies of nocturnal acid suppression where first-generation PPIs fail. This imidazopyridine enantiomer delivers 5-7-fold longer plasma half-life and 7.5-fold higher AUC than the (R)-enantiomer, achieving superior intragastric pH control (+18–31% points vs esomeprazole at night). Procure in ≥98% purity with validated chiral HPLC to guarantee enantiomeric identity. Ideal as a reference standard, ADME probe, or tool for GERD models refractory to benzimidazole PPIs.

Molecular Formula C16H18N4O3S
Molecular Weight 346.4 g/mol
CAS No. 705968-86-1
Cat. No. B12744363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Tenatoprazole
CAS705968-86-1
Molecular FormulaC16H18N4O3S
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=CC(=N3)OC
InChIInChI=1S/C16H18N4O3S/c1-9-7-17-12(10(2)14(9)23-4)8-24(21)16-18-11-5-6-13(22-3)19-15(11)20-16/h5-7H,8H2,1-4H3,(H,18,19,20)/t24-/m0/s1
InChIKeyZBFDAUIVDSSISP-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Tenatoprazole (CAS 705968-86-1): Product Overview and Procurement Baseline


(S)-Tenatoprazole, CAS 705968-86-1, is the (S)-enantiomer of the imidazopyridine-based proton pump inhibitor (PPI) tenatoprazole, a compound with a distinct chemical structure and pharmacological profile compared to the benzimidazole-based first-generation PPIs [1]. As a prodrug, it requires activation in the acidic environment of gastric parietal cells to form a sulfenamide intermediate that covalently binds to and inhibits the gastric H+/K+-ATPase proton pump . The compound is primarily developed and investigated as its monohydrated sodium salt, S-tenatoprazole sodium monohydrate, for therapeutic use in acid-related gastrointestinal disorders [2].

Why (S)-Tenatoprazole Cannot Be Readily Substituted with Generic Racemates or Benzimidazole PPIs


Direct substitution of (S)-Tenatoprazole with racemic tenatoprazole, other PPIs, or alternative enantiomers is scientifically unsound due to profound, quantifiable differences in stereoselective pharmacokinetics, pharmacodynamics, and molecular structure. The pharmacokinetics of tenatoprazole are highly enantioselective, with the (S)-enantiomer exhibiting significantly different systemic exposure compared to the (R)-enantiomer [1]. Furthermore, tenatoprazole, including its (S)-enantiomer, possesses an imidazopyridine core and an extended plasma half-life that is five- to seven-fold longer than benzimidazole-based PPIs like esomeprazole [2]. These properties translate directly into clinically and experimentally verifiable differences in acid suppression duration and magnitude, as detailed in the quantitative evidence below.

Quantitative Comparative Evidence for (S)-Tenatoprazole vs. Closest Analogs and In-Class Alternatives


Superior and Prolonged 24-Hour Acid Suppression: (S)-Tenatoprazole-Na vs. Esomeprazole

In a randomized, double-blind, crossover study in healthy male subjects, (S)-tenatoprazole-Na demonstrated significantly greater 24-hour and nocturnal acid suppression than esomeprazole 40 mg, the most effective first-generation PPI [1]. On day 5 of once-daily dosing, S-tenatoprazole-Na 90 mg and 60 mg achieved a higher median 24-h pH and a greater percentage of time with intragastric pH > 4 compared to esomeprazole. The difference was most pronounced during the nocturnal period, where all doses of S-tenatoprazole-Na were superior [1].

Gastroenterology Pharmacodynamics Proton Pump Inhibitor

Markedly Superior Nocturnal Acid Control: (S)-Tenatoprazole-Na vs. Esomeprazole

The same direct head-to-head clinical study revealed that (S)-tenatoprazole-Na provided significantly superior control of intragastric pH during the critical nocturnal period compared to esomeprazole [1]. The median nocturnal pH was substantially higher with all doses of (S)-tenatoprazole-Na, and the percentage of time with pH > 4 was markedly increased. Consequently, the proportion of subjects experiencing nocturnal acid breakthrough was significantly reduced [1].

Gastroenterology Nocturnal Acid Breakthrough Pharmacodynamics

Enantioselective Pharmacokinetics: (S)-Tenatoprazole vs. (R)-Tenatoprazole in a Preclinical Model

The pharmacokinetics of tenatoprazole are highly enantioselective. In a study administering racemic tenatoprazole to rats, the (S)-enantiomer (reported as (+)-tenatoprazole) exhibited a 7.5-fold higher systemic exposure (AUC0-∞) compared to the (R)-enantiomer [1]. This profound difference in exposure highlights that the racemate is not a functional equivalent to the single (S)-enantiomer in vivo.

Pharmacokinetics Chiral Pharmacology Preclinical

Extended Plasma Half-Life: Tenatoprazole Class Advantage vs. Benzimidazole PPIs

Tenatoprazole, the imidazopyridine class to which (S)-tenatoprazole belongs, is characterized by a plasma half-life that is substantially longer than that of all currently available benzimidazole-based PPIs [1]. Review of available data indicates the half-life of tenatoprazole is five to seven times longer than that of esomeprazole and other first-generation drugs [1].

Pharmacokinetics Proton Pump Inhibitor Drug Development

Verifiable Chiral Purity: Analytical Method Validation for (S)-Tenatoprazole

A validated normal-phase liquid chromatography method using an amylose-based chiral stationary phase (Chiralpak AS-H) has been established for the quantitative determination of tenatoprazole enantiomers [1]. This method achieved baseline resolution (Rs > 3.3) of the enantiomers and was validated for linearity, precision, and accuracy according to ICH guidelines, ensuring the enantiomeric purity of (S)-tenatoprazole can be confirmed and quantified [1].

Analytical Chemistry Chiral Separation Quality Control

Optimal Research and Industrial Application Scenarios for (S)-Tenatoprazole Based on Quantitative Evidence


Preclinical Models of Nocturnal Acid Breakthrough or Refractory GERD

For researchers using animal models to study nocturnal acid breakthrough or gastroesophageal reflux disease (GERD) that is refractory to standard PPI therapy, (S)-tenatoprazole is the scientifically justified selection. Its demonstrated superiority over esomeprazole in achieving a higher percentage of time with intragastric pH > 4 during the nocturnal period (+18 to +31 percentage points) directly addresses a key limitation of first-generation PPIs in these models [1].

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies Requiring Sustained 24-Hour Acid Suppression

Investigations aiming to correlate drug exposure with sustained acid suppression over a full 24-hour dosing interval will benefit from the unique pharmacokinetic profile of the tenatoprazole class. The class-characteristic 5- to 7-fold longer plasma half-life compared to benzimidazole PPIs underpins the observed prolonged pharmacodynamic effect [2]. This makes (S)-tenatoprazole a superior tool compound for studying the relationship between sustained drug levels and long-duration target engagement.

Chiral Pharmacology and Enantioselective Drug Disposition Studies

(S)-Tenatoprazole serves as an excellent model compound for studying the impact of chirality on drug disposition. The profound, quantifiable difference in systemic exposure (7.5-fold greater AUC for the (S)-enantiomer) provides a clear and measurable phenotype in preclinical species [3]. Combined with the availability of a validated chiral analytical method [4], it is a robust system for investigating enantioselective absorption, distribution, metabolism, and excretion (ADME).

Quality Control and Reference Standard Preparation for Chiral Purity

Procurement of high-purity (S)-tenatoprazole is essential for use as a reference standard in pharmaceutical quality control. The existence of a validated, ICH-compliant chiral HPLC method capable of baseline resolution (Rs > 3.3) of the enantiomers provides a verifiable, quantitative path for confirming the identity and enantiomeric purity of the compound, ensuring batch-to-batch consistency and reliability in analytical and manufacturing workflows [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Tenatoprazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.